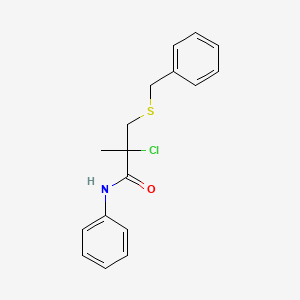
3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide is an organic compound that features a benzylsulfanyl group, a chloro group, and a phenylpropanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide typically involves the reaction of benzyl mercaptan with a suitable chloroalkyl amide precursor. One common method involves the nucleophilic substitution reaction where benzyl mercaptan reacts with 2-chloro-2-methyl-N-phenylpropanamide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their function .
類似化合物との比較
Similar Compounds
2-Benzylsulfanyl derivatives of benzoxazole and benzothiazole: These compounds share the benzylsulfanyl group and have been studied for their antimicrobial activities.
Thiazole-based Schiff base derivatives: These compounds also contain sulfur and have shown significant pharmacological potential.
Uniqueness
3-(Benzylsulfanyl)-2-chloro-2-methyl-N-phenylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
61350-96-7 |
|---|---|
分子式 |
C17H18ClNOS |
分子量 |
319.8 g/mol |
IUPAC名 |
3-benzylsulfanyl-2-chloro-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(18,13-21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20) |
InChIキー |
ISKMXTKNAHQVBF-UHFFFAOYSA-N |
正規SMILES |
CC(CSCC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
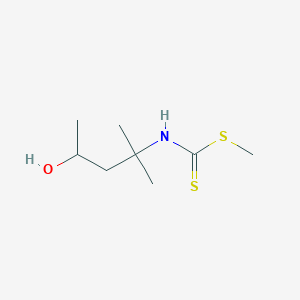
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)
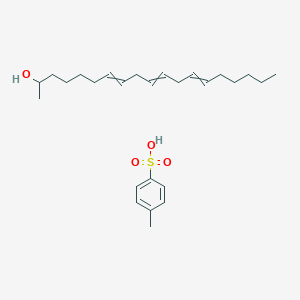
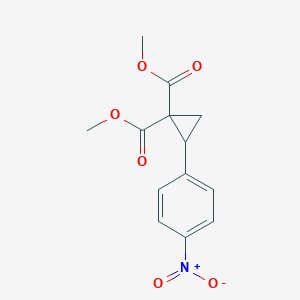
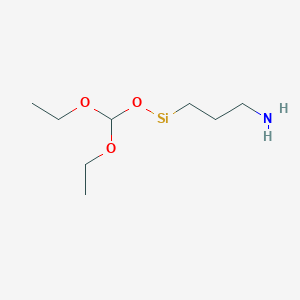

![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
